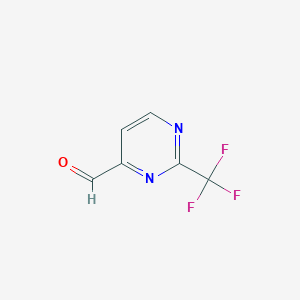

2-(Trifluoromethyl)pyrimidine-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Trifluoromethyl)pyrimidine-4-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a highly reactive aldehyde that is used as a building block in the synthesis of various organic compounds. In

Applications De Recherche Scientifique

Corrosion Inhibition

2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (IPM), a compound structurally related to 2-(Trifluoromethyl)pyrimidine-4-carbaldehyde, has been studied for its corrosion inhibition properties. It demonstrates an increase in corrosion rate with the concentration of IPM inhibitor, acting as a mixed-type inhibitor. The inhibition effect is explained by the adsorption of the inhibitor on the surface of carbon steel in hydrochloric acid solution, as shown by gravimetric measurements, polarization studies, and impedance spectroscopy techniques (Ech-chihbi et al., 2017).

Synthesis of Fused-Bicyclic Compounds

A regioselective synthesis approach for trisubstituted 2-arylaminopyrimidine-5-carbaldehydes, like this compound, has been developed. This approach is instrumental in creating fused-bicyclic pyrimidine substrates, which are further derivatized using Suzuki cross-coupling reactions to form structurally and electronically unique GlambdaC base precursors (Beingessner et al., 2008).

Cycloaddition Reactions

The compound undergoes cycloaddition reactions under Lewis acid-catalyzed conditions. The study of 2-(alk-2-enyl)amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and its derivatives highlights the scope and limitations of such reactions, including diastereoselectivity (Noguchi et al., 1997).

Hydrogen-Bonded Frameworks

Research on 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde and related compounds revealed the formation of three-dimensional hydrogen-bonded frameworks and sheets. These frameworks are formed through a combination of N-H...O, C-H...O, and C-H...pi(arene) hydrogen bonds, indicating potential applications in materials science (Low et al., 2007).

Synthetic Pathways for Fused Polycyclic Pyrimidines

Studies on the synthesis pathways for fused polycyclic pyrimidines, starting from pyrido[1,2-a]pyrimidine derivatives, show the potential for creating a broad spectrum of biologically active compounds. This includes antibacterial, fungicidal, antiviral, and antitumor agents (Harutyunyan, 2016).

Interaction with Glycine Esters

Research on the interaction of derivatives of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters offers insights into the synthesis of new biologically active compounds, specifically derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko et al., 2018).

Propriétés

IUPAC Name |

2-(trifluoromethyl)pyrimidine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O/c7-6(8,9)5-10-2-1-4(3-12)11-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEZDCQHDZFRCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-Pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide](/img/structure/B2884471.png)

![1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2884472.png)

![3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2884480.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2884488.png)

![1,3-bis(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2884490.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2884491.png)

![2-({2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2884495.png)